N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide
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Overview
Description
N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-bromo-5-methoxyaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of saturated amides
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(2-bromo-5-methoxyphenyl)methylamine
- N-(2-bromo-5-methoxyphenyl)benzamide
Uniqueness
N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide is unique due to its phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C16H14BrNO2 |
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Molecular Weight |
332.19 g/mol |
IUPAC Name |
N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-8-9-14(17)15(11-13)18-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19) |
InChI Key |
SIHBITGOGYSQDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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